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Compound of Interest

Compound Name: 2-Methylthiophene-3-thiol

Cat. No.: B1581906 Get Quote

2-Methylthiophene-3-thiol (CAS No. 2527-76-6) is a sulfur-containing heterocyclic compound

that belongs to the vast and sensorially significant family of thiols. These compounds are

renowned in the fields of flavor and fragrance for their potent and often complex aromas,

contributing characteristic notes to a wide array of food products, from roasted meats and

coffee to tropical fruits. While structurally similar compounds like 2-methyl-3-furanthiol have

been extensively studied for their intense meaty and savory aromas, 2-methylthiophene-3-
thiol remains a more enigmatic molecule with limited publicly available data on its detailed

olfactory properties.[1]

This technical guide aims to provide a comprehensive overview of the known and inferred

olfactory characteristics of 2-methylthiophene-3-thiol. As a Senior Application Scientist, the

approach herein is to synthesize the available data with logical inferences drawn from the

olfactory profiles of structurally related compounds. This methodology allows for the

construction of a scientifically grounded, albeit partially hypothetical, profile that can guide

researchers and product developers in their exploration of this intriguing flavor compound. We

will delve into its chemical and physical properties, synthesis, known and potential sensory

attributes, and a rigorous protocol for its detailed sensory evaluation.

Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-methylthiophene-3-thiol
is essential for its effective handling, application, and analysis. The following table summarizes

the key available data for this compound.
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Property Value Source

CAS Number 2527-76-6 [2]

Molecular Formula C₅H₆S₂ [2]

Molecular Weight 130.23 g/mol [2]

Appearance
Colorless to pale yellow

liquid/solid
[2]

Melting Point 27.00 °C [2]

Boiling Point 186.00 - 187.00 °C [2]

Flash Point 67.78 °C [2]

Solubility
Slightly soluble in water;

soluble in alcohol
[2]

Synthesis of 2-Methylthiophene-3-thiol: A
Mechanistic Overview
The synthesis of 2-methylthiophene-3-thiol can be approached through several routes, often

starting from a substituted thiophene precursor. A common method involves the introduction of

the thiol group onto the 2-methylthiophene backbone. Understanding the synthesis is critical

not only for production but also for identifying potential impurities that could impact the final

olfactory profile.

One illustrative synthetic pathway is the conversion of 3-bromo-2-methylthiophene to the target

thiol. This multi-step process highlights key reactions in organosulfur chemistry.

3-Bromo-2-methylthiophene Lithiation
(e.g., n-BuLi)

Formation of Lithiated Intermediate Reaction with SulfurSulfur Insertion Acidic WorkupProtonation 2-Methylthiophene-3-thiol

Click to download full resolution via product page

Caption: A generalized synthetic pathway for 2-Methylthiophene-3-thiol.
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Olfactory Profile and Sensory Analysis
The core of this guide is the characterization of the olfactory properties of 2-methylthiophene-
3-thiol. While comprehensive sensory panel data is not readily available in the literature, we

can compile the existing descriptors and draw informed hypotheses based on its chemical

structure.

Known Olfactory Descriptors:

Descriptor Source

Medicinal [2]

It is important to note that single-word descriptors can be subjective and may not capture the

full complexity of the aroma.

Inferred Olfactory Characteristics:

The structure of 2-methylthiophene-3-thiol suggests a complex aroma profile arising from the

interplay of its constituent parts: the thiophene ring, the methyl group, and the thiol group.

Thiol Group (-SH): This functional group is responsible for the potent, often sulfurous

character of the molecule. Thiols are known for a wide range of odors, from savory and

meaty to alliaceous and even unpleasant at high concentrations.

2-Methylthiophene Moiety: The 2-methylthiophene portion of the molecule likely contributes

roasted, nutty, and possibly slightly meaty or savory background notes. 2-Methylthiophene

itself is described as having roasted, meaty, and petroleum-like notes.[3]

The combination of these structural features suggests that 2-methylthiophene-3-thiol could

possess a complex aroma profile with savory, roasted, and potent sulfurous notes. The

"medicinal" descriptor found in one source could be an interpretation of a specific combination

of these notes or could arise from trace impurities.

Experimental Protocol: Sensory Evaluation of 2-
Methylthiophene-3-thiol
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To definitively characterize the olfactory profile of 2-methylthiophene-3-thiol, a rigorous

sensory evaluation by a trained panel is necessary. The following protocol outlines a self-

validating system for such an analysis.

1. Panelist Selection and Training:

Selection: Screen a group of potential panelists for their ability to detect and describe a

range of standard aroma compounds, particularly those with sulfurous, roasted, and savory

notes (e.g., methional, 2-furfurylthiol, dimethyl sulfide).

Training: Conduct multiple training sessions where panelists are familiarized with the aroma

of 2-methylthiophene-3-thiol at various concentrations in a neutral medium (e.g.,

deodorized mineral oil or propylene glycol). The panel should collaboratively develop a

lexicon of descriptive terms for the aroma attributes they perceive.

2. Sample Preparation:

Purity Verification: Ensure the 2-methylthiophene-3-thiol sample is of high purity (>98%) to

avoid confounding sensory data from impurities.

Dilution Series: Prepare a series of dilutions of the compound in a neutral solvent. The

concentration range should span from below the detection threshold to a level where the

primary aroma characteristics are clearly perceivable without causing olfactory fatigue.

3. Sensory Evaluation Methodology (Quantitative Descriptive Analysis - QDA®):

Attribute Identification: In initial sessions, the trained panel will identify the key aroma

attributes of 2-methylthiophene-3-thiol.

Intensity Scaling: For each identified attribute, panelists will rate its intensity on a structured

scale (e.g., a 15-cm line scale anchored with "low" and "high").

Replication and Data Analysis: Each panelist should evaluate each sample in triplicate. The

data should be analyzed using statistical methods (e.g., ANOVA) to determine the

significance of each attribute and the panel's consistency.
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Caption: Workflow for the sensory evaluation of 2-Methylthiophene-3-thiol.

Potential Applications in Flavor and Fragrance
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Based on its inferred olfactory profile, 2-methylthiophene-3-thiol holds potential for a variety

of applications in the flavor and fragrance industry, particularly in the creation of savory and

roasted flavor profiles.

Meat and Savory Flavors: The combination of sulfurous and roasted notes could make it a

valuable component in beef, chicken, and pork flavors, enhancing the perception of cooked

and roasted character.

Coffee and Cocoa Flavors: The roasted, slightly sulfurous notes could be used to add depth

and complexity to coffee and dark chocolate flavors.

Nutty Flavors: In trace amounts, it might contribute to the roasted character of hazelnut,

almond, and peanut flavors.

Savory Snacks: It could be used to enhance the savory and toasted notes in snack

seasonings.

The true potential of this compound will only be realized through systematic application testing,

starting at very low concentrations (ppm to ppb levels) due to the likely potency of the thiol

group.

Safety and Handling
As with all volatile sulfur compounds, 2-methylthiophene-3-thiol should be handled with

appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and

a lab coat.

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

Storage: Store in a cool, dry place away from heat and ignition sources, in a tightly sealed

container.

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information

before working with this compound.
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Conclusion
2-Methylthiophene-3-thiol is a flavor compound with a potentially complex and potent aroma

profile that is currently underexplored. The available data, combined with inferences from

structurally related molecules, suggests a promising ingredient for the creation of savory,

roasted, and other complex flavor profiles. However, to fully unlock its potential, further

research, particularly rigorous sensory analysis by a trained panel, is essential. This guide

provides a framework for such an investigation, from synthesis and purification to detailed

olfactory characterization and application testing. The insights gained from such studies will

undoubtedly contribute to the palette of flavorists and product developers, enabling the creation

of more authentic and impactful taste experiences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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